molecular formula C19H28ClNO5 B4039644 N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4039644
M. Wt: 385.9 g/mol
InChI Key: JSUSRELCYFYYPW-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a butan-2-yl group, a chloro-substituted phenoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used. It’s important to handle all chemicals with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine typically involves multiple steps, including the formation of the phenoxy group, the introduction of the chloro and prop-2-enyl substituents, and the attachment of the butan-2-yl and amine groups. Common synthetic routes may include:

    Formation of the Phenoxy Group: This step involves the reaction of a suitable phenol derivative with an appropriate halogenated compound under basic conditions.

    Introduction of Substituents: The chloro and prop-2-enyl groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of Butan-2-yl and Amine Groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the butan-2-yl group, followed by amination reactions to attach the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-4-(4-chlorophenoxy)butan-1-amine: Similar structure but lacks the prop-2-enyl group.

    N-butan-2-yl-4-(4-methylphenoxy)butan-1-amine: Similar structure but has a methyl group instead of a chloro group.

    N-butan-2-yl-4-(4-bromophenoxy)butan-1-amine: Similar structure but has a bromo group instead of a chloro group.

Uniqueness

N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine is unique due to the presence of both the chloro and prop-2-enyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-4-8-15-13-16(18)9-10-17(15)20-12-7-6-11-19-14(3)5-2;3-1(4)2(5)6/h4,9-10,13-14,19H,1,5-8,11-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUSRELCYFYYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

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